2-(Difluoromethoxy)-4-methoxybenzoic acid is an organic compound characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a benzoic acid structure. Its molecular formula is , indicating a complex structure that allows for various chemical interactions and potential applications in scientific research.
This compound can be synthesized through several methods, particularly involving the difluoromethylation of aromatic compounds. The difluoromethoxy group is often introduced using specialized reagents that facilitate the incorporation of fluorinated moieties into organic frameworks.
2-(Difluoromethoxy)-4-methoxybenzoic acid falls under the category of benzoic acid derivatives. It is classified as an aromatic compound due to the presence of a benzene ring, and it is further categorized as a fluorinated organic compound due to the difluoromethoxy substituent.
The synthesis of 2-(Difluoromethoxy)-4-methoxybenzoic acid typically involves several key steps:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yields and minimizing by-products. Common solvents include dimethylformamide and acetonitrile, while temperatures may vary depending on the specific reagents used.
The molecular structure of 2-(Difluoromethoxy)-4-methoxybenzoic acid features:
2-(Difluoromethoxy)-4-methoxybenzoic acid can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as pH, temperature, and solvent choice significantly influence the outcomes.
The mechanism of action for 2-(Difluoromethoxy)-4-methoxybenzoic acid primarily involves its interaction with biological targets, particularly in medicinal chemistry contexts:
Studies have shown that compounds with similar structures exhibit bioactivity in cellular models, suggesting that 2-(Difluoromethoxy)-4-methoxybenzoic acid could have therapeutic implications.
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to characterize these properties accurately.
2-(Difluoromethoxy)-4-methoxybenzoic acid has several applications in scientific research:
The compound's unique structure offers avenues for research into new pharmaceuticals and materials, making it a valuable target for ongoing studies in various scientific fields.
The medicinal exploration of difluoromethoxybenzoic acids originated in the late 20th century, paralleling advances in fluorination methodologies. Early synthetic routes relied on ozone-depleting chlorofluorocarbons like chlorodifluoromethane (Freon-22), which faced global restriction under the 1987 Montreal Protocol. This regulatory shift spurred development of sustainable difluoromethylation reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) and XtalFluor-M®. These reagents enabled efficient O–CF₂H bond construction while circumventing environmental hazards [2].
Structurally simplified analogues like 2-(difluoromethoxy)benzoic acid (CAS# 97914-59-5) and 3-(difluoromethoxy)benzoic acid (CAS# 4837-19-8) served as foundational building blocks. Their adoption in drug discovery accelerated following retrospective analyses of FDA-approved fluorinated drugs, which revealed that fluorine-containing motifs appear in over 50% of top-selling medications. The difluoromethoxy group specifically gained prominence as a bioisostere for methoxy, methylthio, or phenolic hydroxyl groups, offering enhanced metabolic stability without compromising steric requirements [5] [8] [9].
Table 1: Evolution of Difluoromethoxybenzoic Acid Derivatives in Drug Discovery
Compound | CAS Number | Key Medicinal Applications | Year Introduced |
---|---|---|---|
2-(Difluoromethoxy)benzoic acid | 97914-59-5 | Anti-inflammatory intermediates | ~1990s |
3-(Difluoromethoxy)benzoic acid | 4837-19-8 | Kinase inhibitor scaffolds | ~2000s |
5-Bromo-2-(difluoromethoxy)benzoic acid | Not specified | Screening libraries (e.g., ChemDiv Y501-4196) | ~2010s |
2-(Difluoromethoxy)-4-methoxybenzoic acid | Not available | Lead optimization candidate | Post-2020 |
The synergistic interplay between ortho-difluoromethoxy and para-methoxy groups creates a multidimensional pharmacophore with distinctive advantages:
Table 2: Physicochemical Properties of Key Substituents in Benzoic Acid Derivatives
Substituent | Hydrogen Bond Acidity (A) | logP Contribution | Conformational Preference | Metabolic Stability |
---|---|---|---|---|
-OCH₃ (methoxy) | <0.01 | +0.02 (vs. H) | Coplanar (ΔG = -3.0 kcal/mol) | Low (O-demethylation) |
-OCF₃ (trifluoromethoxy) | 0.05 | +0.90 (vs. H) | Orthogonal | High |
-OCF₂H (difluoromethoxy) | 0.10 | +0.89 (vs. H) | Orthogonal | Very High |
-OH (hydroxyl) | 0.33 | -0.67 (vs. H) | Coplanar | Variable (conjugation) |
The emergence of 2-(difluoromethoxy)-4-methoxybenzoic acid as a lead candidate resulted from systematic scaffold-hopping strategies applied to known bioactive motifs. Virtual screening of commercial libraries identified ChemDiv compound Y501-4196 (5-bromo-2-(difluoromethoxy)benzoic acid) as a promising starting point due to its balanced properties (Fsp³ = 0.25, MW = 267.08). Structure-activity relationship (SAR) exploration revealed that:
Synthetic access leveraged modern late-stage difluoromethylation protocols. Key routes included:
Pharmacological profiling employed orthogonal screening technologies:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4